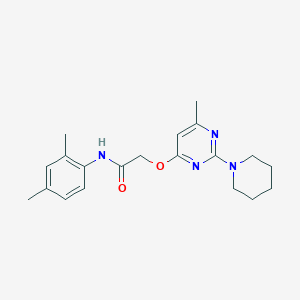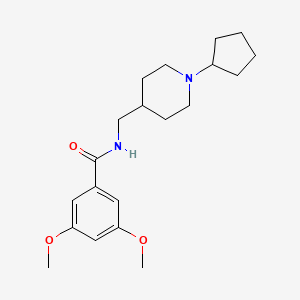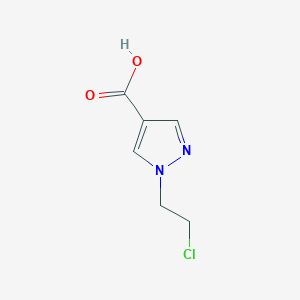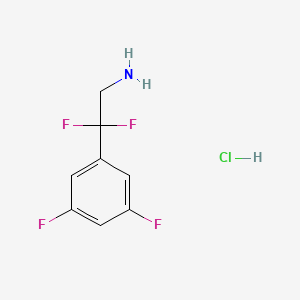
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Difluorophenylhydrazine hydrochloride” is a chemical compound with the molecular formula CHClFN . It has an average mass of 180.583 Da and a monoisotopic mass of 180.026581 Da . It’s a white to yellow solid at room temperature .
Synthesis Analysis
A novel route for the synthesis of a new spirocyclic derivative involves the Suzuki coupling of 3,5-difluorophenyl boronic acid with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This compound is then prepared from ethyl nipecotate .Molecular Structure Analysis
The molecular structure of “3,5-Difluorophenylhydrazine hydrochloride” can be represented by the formula CHClFN .Physical And Chemical Properties Analysis
“3,5-Difluorophenylhydrazine hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 180.58 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Synthesis Techniques: The study by Hanamoto et al. (2003) details the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, a compound used for Wittig olefination, indicating a method for producing fluorinated compounds with specific structural features similar to the compound of interest (Hanamoto, Morita, & Shindo, 2003).
- Reactivity with Amines: The research by Meyer and El Qacemi (2020) on 2-Chloro-3,3,3-trifluoroprop-1-ene demonstrates the base-promoted reactions of fluorinated olefins with nucleophiles, providing a pathway to synthesize β-substituted-trifluoromethyl-ethenes, a reaction relevant to the synthesis and functionalization of the compound (Meyer & El Qacemi, 2020).
Material Science and Polymer Chemistry
- Polymer Synthesis: Yin et al. (2005) discuss the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, highlighting the application of fluorinated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).
Bioisostere Applications
- Hydrogen Bond Donor Activity: Zafrani et al. (2017) examine the difluoromethyl group as a lipophilic hydrogen bond donor, which can act as a bioisostere for hydroxyl, thiol, or amine groups. This study provides insight into the drug design implications of fluorinated compounds, potentially including the chemical compound (Zafrani et al., 2017).
Fluorine Chemistry and Catalysis
- Catalysis and Fluorine Incorporation: Cho et al. (2010) present a method for the palladium-catalyzed trifluoromethylation of aryl chlorides, showcasing the strategic incorporation of fluorine into organic molecules to modify their chemical properties. This approach is relevant for compounds like 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (Cho et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTWPOVMFTGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
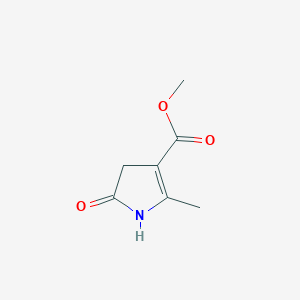
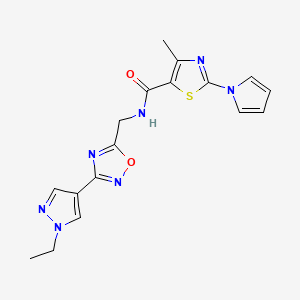
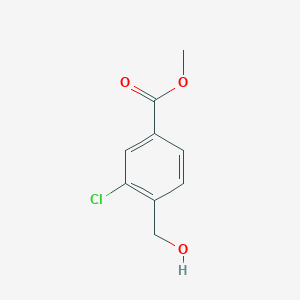
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

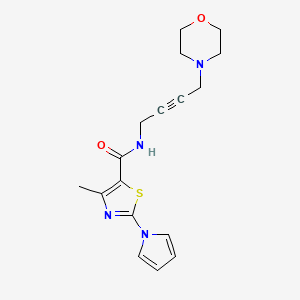
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
